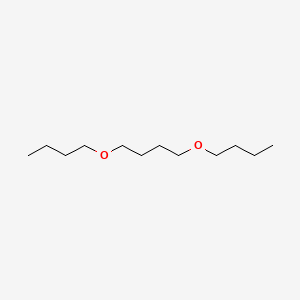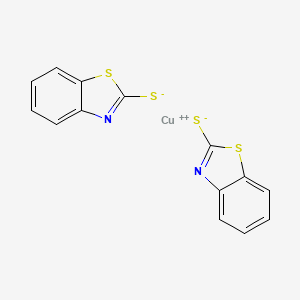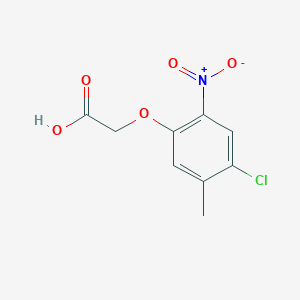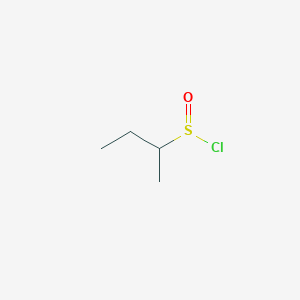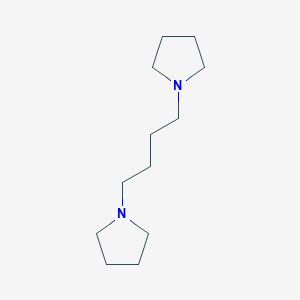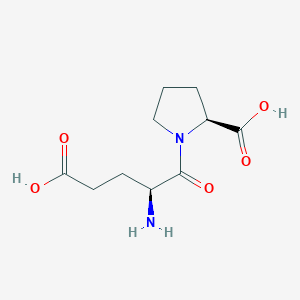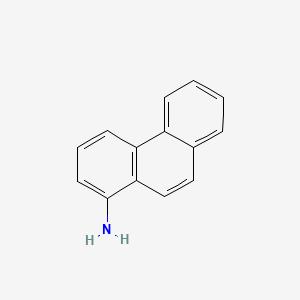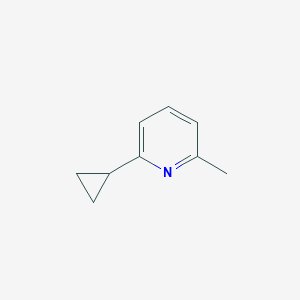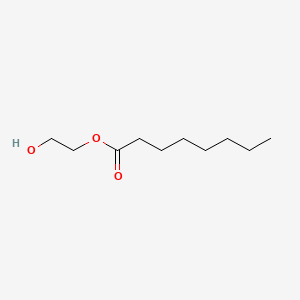
2-羟基辛酸乙酯
描述
2-Hydroxyethyl octanoate, also known as SM-102, is a synthetic amino lipid . It is used in combination with other lipids to form lipid nanoparticles . These nanoparticles are used for the delivery of mRNA-based vaccines . In particular, SM-102 forms part of the drug delivery system for the Moderna COVID-19 vaccine .
Synthesis Analysis
The preparation of SM-102 was first described in a patent application to lipid nanoparticles by Moderna in 2017 . The final step is an alkylation reaction in which a secondary amine is combined with a lipid bromo ester .Molecular Structure Analysis
2-Hydroxyethyl octanoate contains a total of 32 bonds; 12 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
2-Hydroxyethyl octanoate has a molecular formula of C10H20O3 and an average mass of 188.264 Da .科学研究应用
聚合物合成和材料科学
2-羟基辛酸乙酯在聚合物合成和材料科学中得到应用。Liu、Yang、Zhang和Zheng (2006)展示了使用辛酸亚锡(II)催化的工艺合成具有多面体低聚倍半硅氧烷核的星形聚(ε-己内酯)。这种方法表现出更高的熔融温度和在所得聚合物中增加的结晶速率,表明在先进材料应用中具有潜在用途 (Liu、Yang、Zhang和Zheng,2006)。
催化应用
Kricheldorf、Kreiser-Saunders和Stricker (2000)的研究集中于聚合过程中使用的Sn(II)2-乙基己酸酯(SnOct2),揭示了其在内酯形成聚内酯中的催化活性。这项研究提供了对类似辛酸酯化合物在聚合反应中催化潜力的见解 (Kricheldorf、Kreiser-Saunders和Stricker,2000)。
生物技术和环境应用
在生物技术领域,Scheel等人(2021)强调了辛酸在用于生产中链长聚(3-羟基链烷酸酯)的补料分批发酵过程中的使用。这项研究强调了辛酸衍生物在生物合成可生物降解材料中的重要性,表明2-羟基辛酸乙酯在类似应用中具有潜在的用途 (Scheel、Ho、Kageyama、Masisak、Mckenney、Lundgren和Nomura,2021)。
化学合成和工业应用
Iwahama等人(2000)探索了2-辛醇的催化氧化,展示了使用Co物质和N-羟基邻苯二甲酰亚胺转化为2-辛酮。此类研究强调了辛酸酯衍生物在化学合成中的相关性,可能扩展到2-羟基辛酸乙酯在类似氧化反应中的应用 (Iwahama等人,2000)。
作用机制
Lipid nanoparticles, such as those formed by 2-Hydroxyethyl octanoate, are used to protect delicate mRNA molecules and shuttle them into cells without the immune system destroying them first . The nanoparticles enter the cells by triggering receptor-mediated endocytosis . Ionisable lipids like SM-102 hold a relatively neutral charge at physiological pH but are positively charged within the nanoparticle . This allows them to bind to the negatively charged backbone of mRNA .
安全和危害
未来方向
The success of mRNA vaccines, such as the Moderna COVID-19 vaccine that uses 2-Hydroxyethyl octanoate, has paved the way for future RNA medicines for cancer, gene therapy, and RNA engineered cell therapies . Emerging technologies such as self-amplifying mRNA, microfluidic production, and trends toward integrated and distributed manufacturing will shape the future of RNA manufacturing .
属性
IUPAC Name |
2-hydroxyethyl octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-10(12)13-9-8-11/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLFQQQLPYAQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42131-42-0 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42131-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80866080 | |
| Record name | 2-Hydroxyethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl octanoate | |
CAS RN |
4219-47-0, 42131-42-0 | |
| Record name | NSC401980 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxooctyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

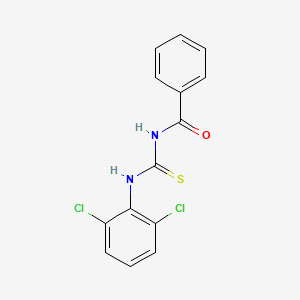
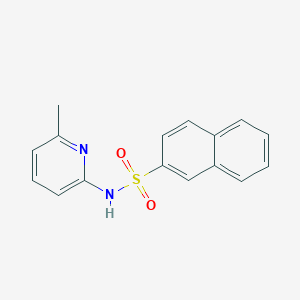
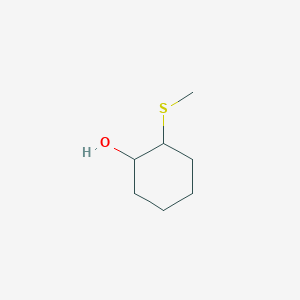
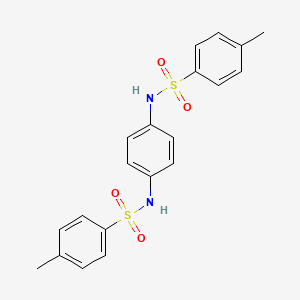
![1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-](/img/structure/B3052457.png)
